molecular formula C21H14ClN3S B2753309 2-(1H-1,3-benzodiazol-2-yl)-3-(3-chlorophenyl)-2H-1,4-benzothiazine CAS No. 721907-29-5

2-(1H-1,3-benzodiazol-2-yl)-3-(3-chlorophenyl)-2H-1,4-benzothiazine

Cat. No.: B2753309
CAS No.: 721907-29-5
M. Wt: 375.87
InChI Key: MLYNIOJASRBRNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-1,3-benzodiazol-2-yl)-3-(3-chlorophenyl)-2H-1,4-benzothiazine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzimidazole moiety fused with a benzothiazine ring, and a chlorophenyl group, which contribute to its distinctive chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,3-benzodiazol-2-yl)-3-(3-chlorophenyl)-2H-1,4-benzothiazine typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzimidazole with 2-chlorobenzothiazine under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,3-benzodiazol-2-yl)-3-(3-chlorophenyl)-2H-1,4-benzothiazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorophenyl group allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism by which 2-(1H-1,3-benzodiazol-2-yl)-3-(3-chlorophenyl)-2H-1,4-benzothiazine exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-benzimidazol-2-yl)-3-phenyl-2H-1,4-benzothiazine: Lacks the chlorophenyl group, which may affect its reactivity and applications.

    2-(1H-benzimidazol-2-yl)-3-(4-chlorophenyl)-2H-1,4-benzothiazine: Similar structure but with the chlorine atom in a different position, potentially altering its chemical behavior.

Uniqueness

The presence of the 3-chlorophenyl group in 2-(1H-1,3-benzodiazol-2-yl)-3-(3-chlorophenyl)-2H-1,4-benzothiazine imparts unique properties, such as increased reactivity in substitution reactions and potential biological activity, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-(1H-benzimidazol-2-yl)-3-(3-chlorophenyl)-2H-1,4-benzothiazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClN3S/c22-14-7-5-6-13(12-14)19-20(26-18-11-4-3-10-17(18)23-19)21-24-15-8-1-2-9-16(15)25-21/h1-12,20H,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLYNIOJASRBRNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3C(=NC4=CC=CC=C4S3)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.